![molecular formula C16H16ClN3O3 B2467088 5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 936077-59-7](/img/structure/B2467088.png)
5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C16H16ClN3O3 and its molecular weight is 333.77. The purity is usually 95%.
BenchChem offers high-quality 5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroinflammation Marker and PET Imaging
Translocator protein (TSPO) is significantly upregulated in activated microglia, making it a vital marker for neuroinflammation. The novel radioligand 11C-N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (11C-DPA-713) binds to TSPO with high affinity. This characteristic has been leveraged in PET imaging to study neuroinflammation in humans. Initial studies indicate that 11C-DPA-713 exhibits a larger brain signal and plasma-to-tissue clearance compared to its counterparts, marking it as a promising ligand for evaluating TSPO binding in neuroinflammatory conditions (Endres et al., 2009).
Pyrethroid Metabolite Biomonitoring
Studies on exposure to pyrethroid (PYR) insecticides, particularly in children, have utilized biomonitoring of urinary pyrethroid metabolites. These metabolites include compounds like 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, which are associated with various types of PYRs. Urinary biomonitoring has provided insight into the widespread and seasonally specific exposure to multiple hygiene- and agriculture-PYRs in young populations, contributing valuable data for public health and safety evaluations (Ueyama et al., 2022).
Environmental Exposure and Neurotoxicity
Organophosphorus (OP) and pyrethroid (PYR) compounds, the most widely used insecticides, are recognized as developmental neurotoxicants. Understanding environmental exposure to these chemicals, especially among young children, is crucial for developing public health policies. The presence of specific metabolites, including 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, in urine samples has served as direct indicators of exposure, facilitating the assessment of risks and levels of exposure to these neurotoxicants (Babina et al., 2012).
Serotonin Receptor Imaging
Studies have explored the use of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido++] ethylpiperazine ([(18)F]p-MPPF) for imaging 5-hydroxytryptamine1A (5-HT(1A)) receptors in healthy volunteers. This research aids in understanding the distribution of 5-HT(1A) receptors in the human brain and has implications for psychiatric and neurological disorder treatments. The research underscores the value of compounds like [(18)F]p-MPPF, which include structural components such as 4-methoxyphenyl groups, in the advancement of neuroimaging techniques (Passchier et al., 2000).
Propiedades
IUPAC Name |
5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-9-13-15(10-3-5-12(23-2)6-4-10)16-18-11(8-17)7-14(21)20(16)19-13/h3-7,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFOCEYZTLJJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=NC(=CC(=O)N2N1)CCl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
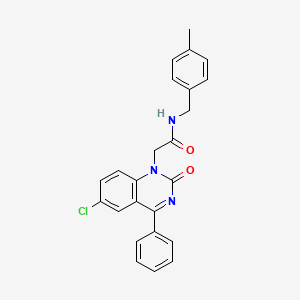
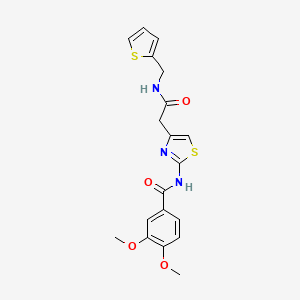


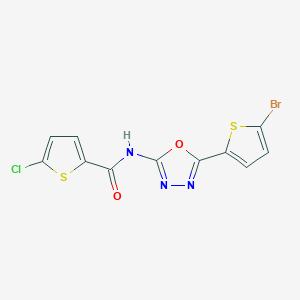
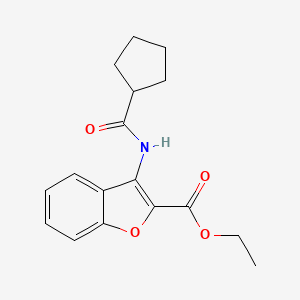

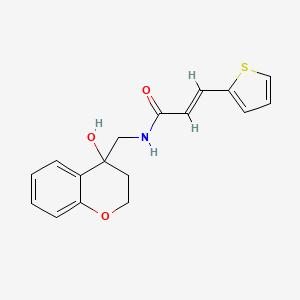

![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)
